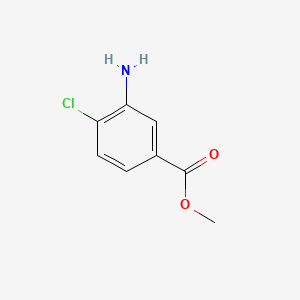

Methyl 3-amino-4-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCJPOYKBUUVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343910 | |

| Record name | Methyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40872-87-5 | |

| Record name | Methyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Amino-4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-4-chlorobenzoate: Synthesis, Properties, and Applications

Abstract

Methyl 3-amino-4-chlorobenzoate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of amino, chloro, and methyl ester functional groups on a benzene ring makes it a versatile building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, details robust synthetic methodologies, outlines characterization techniques, and discusses its applications, particularly as a key intermediate in drug development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of a Key Building Block

In the landscape of drug discovery and development, the strategic value of versatile chemical intermediates cannot be overstated. This compound (CAS No: 40872-87-5) is one such pivotal molecule.[1][2][3] As a derivative of benzoic acid, its structure is primed for a variety of chemical transformations. The amino group serves as a nucleophile or a site for diazotization, the chloro substituent can be targeted in cross-coupling reactions, and the methyl ester provides a handle for hydrolysis or amidation.

This trifunctional nature makes it a crucial precursor in the synthesis of pharmaceuticals. For instance, it is documented as a related substance in the manufacturing of Nintedanib, a kinase inhibitor used for treating idiopathic pulmonary fibrosis and certain cancers, highlighting its direct relevance to the pharmaceutical industry.[4] Furthermore, the broader class of substituted amino- and chloro-benzoate esters is actively explored for developing targeted therapies, such as inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6][7] This guide aims to be an authoritative resource on this compound, consolidating its properties, synthesis, and handling for practical laboratory application.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 40872-87-5 | [1][2][4] |

| Molecular Formula | C₈H₈ClNO₂ | [3][4] |

| Molecular Weight | 185.61 g/mol | [3][4] |

| Appearance | Light yellow to orange powder/crystal | [8] |

| Melting Point | 83 °C | [2] |

| Boiling Point | 292.1 °C at 760 mmHg | [2] |

| Density | 1.311 g/cm³ | [2] |

| Synonyms | 3-Amino-4-chlorobenzoic acid methyl ester, Methyl 4-chloro-3-aminobenzoate | [3][4] |

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, a singlet for the amine (-NH₂) protons, and a characteristic singlet around 3.8-3.9 ppm for the methyl ester (-OCH₃) protons.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester group (typically ~166 ppm), along with distinct signals for the six carbons of the aromatic ring and the methyl carbon of the ester.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, a strong C=O stretching absorption for the ester carbonyl group (around 1716 cm⁻¹), and C-Cl stretching vibrations.[10]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 185 and an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound. Key fragmentation peaks would likely include the loss of the methoxy group (-OCH₃) leading to a fragment at m/z 154.[4]

Synthesis of this compound

Two primary, reliable synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and desired scale.

Route 1: Fischer Esterification of 3-Amino-4-chlorobenzoic Acid

This is a classic and direct method involving the acid-catalyzed esterification of the parent carboxylic acid with methanol.[11][12]

-

Mechanism: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. Subsequent dehydration yields the final ester product. The reaction is reversible, and an excess of methanol is typically used to drive the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[13]

Route 2: Reduction of Methyl 4-chloro-3-nitrobenzoate

This is a highly efficient and widely used two-step approach starting from 4-chloro-3-nitrobenzoic acid.

-

Step A: Esterification: The starting acid, 4-chloro-3-nitrobenzoic acid, is first converted to its methyl ester, Methyl 4-chloro-3-nitrobenzoate. This can be achieved using standard esterification conditions, such as refluxing in methanol with a catalytic amount of strong acid or using reagents like thionyl chloride or acetyl chloride in methanol.[10]

-

Step B: Nitro Group Reduction: The nitro group of the resulting ester is then selectively reduced to an amino group. This transformation is a cornerstone of aromatic chemistry and can be accomplished using various reducing agents. Catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst is a very clean and high-yielding method.[14] Alternative methods include using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or reagents like sodium dithionite.[14]

The reduction pathway is often preferred for its high yields and the ready availability of the nitro-substituted precursor.

Caption: Key Synthetic Transformation via Reduction.

Detailed Experimental Protocol: Reduction Method

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the reduction of Methyl 4-chloro-3-nitrobenzoate.

Materials and Equipment

-

Reagents: Methyl 4-chloro-3-nitrobenzoate, 5% Palladium on Carbon (Pd/C), Methanol (anhydrous), Ethyl acetate, Celite or diatomaceous earth.

-

Equipment: Round-bottom flask, magnetic stirrer, hydrogen balloon or hydrogenation apparatus, filtration setup (Büchner funnel), rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

-

Catalyst Addition: Carefully add 5% Pd/C catalyst to the solution (typically 2-5 mol %). The flask is then sealed and purged with nitrogen or argon.

-

Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or a pressurized hydrogenation system. The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, the atmosphere is carefully purged again with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air; keep it wet with solvent.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate to yield the final product as a crystalline solid.

Applications in Research and Drug Development

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry.

-

Scaffold for Heterocyclic Synthesis: The ortho-amino ester functionality is a classic precursor for building fused heterocyclic rings, such as quinazolinones and benzodiazepines, which are privileged structures in many approved drugs.

-

Intermediate for Kinase Inhibitors: As previously mentioned, this compound is a building block for complex molecules that target protein kinases, a critical class of enzymes involved in cell signaling and proliferation.[4] Its structural isomer is used to synthesize derivatives that inhibit EGFR, a key target in oncology.[5][6] This underscores the value of the aminobenzamide core in designing enzyme inhibitors.

-

Building Block for Agrochemicals: The structural motifs present in this molecule are also found in various agrochemicals, including herbicides and pesticides, where it can serve as an intermediate in their synthesis.[15]

Caption: Workflow for Synthesis and Characterization.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

GHS Hazard Classification: The compound is classified with the following primary hazards:

-

Precautionary Measures:

-

P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Use only in a well-ventilated area, such as a chemical fume hood.[1]

-

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and robust synthetic pathways. Its strategic importance in the synthesis of pharmaceuticals, particularly kinase inhibitors, makes it a compound of great interest to the drug development community. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can effectively leverage this versatile building block to advance their scientific and developmental objectives.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-Amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Al-Osta, I. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]

- Supporting Information. (n.d.). Characterization data.

- The Royal Society of Chemistry. (n.d.). Supporting Information for a typical experimental procedure.

-

Taylor & Francis Online. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

-

Chegg.com. (2021). Solved Experiment description: 4-amino-benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Chlorobenzoate: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Dimethyl malonate, 99%. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CAS 40872-87-5 | this compound - Synblock [synblock.com]

- 4. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 4-Amino-3-chlorobenzoate | CymitQuimica [cymitquimica.com]

- 9. rsc.org [rsc.org]

- 10. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Solved Experiment description: 4-amino-benzoic acid | Chegg.com [chegg.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-chlorobenzoate is a substituted aromatic compound with significant applications in organic synthesis and medicinal chemistry. As an intermediate in the synthesis of various pharmaceuticals and biologically active molecules, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides a powerful and non-destructive means to elucidate the molecular structure, confirm purity, and gain insights into the chemical environment of the constituent atoms. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights for researchers and drug development professionals.

Molecular Structure

The structural formula of this compound is C₈H₈ClNO₂.[1] The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃), an amino group (-NH₂), and a chlorine atom (-Cl). The relative positions of these substituents are crucial for its chemical reactivity and biological activity.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples and to observe exchangeable protons like those of the amino group.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider include the number of scans (typically 8-16 for a reasonably concentrated sample), relaxation delay (D1, usually 1-2 seconds), and spectral width.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Predicted ¹H NMR Data:

Due to the lack of a publicly available experimental spectrum, the following data is predicted based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-2 |

| ~7.4 | d | 1H | H-6 |

| ~7.2 | dd | 1H | H-5 |

| ~5.0 | s (broad) | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Interpretation:

-

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 2 (H-2), being ortho to the electron-withdrawing ester group, is expected to be the most deshielded and appear as a doublet. The proton at position 6 (H-6) would also be a doublet, while the proton at position 5 (H-5) would appear as a doublet of doublets due to coupling with both H-2 and H-6.

-

The amino protons (-NH₂) are expected to appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on concentration, temperature, and solvent.

-

The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Configure the NMR spectrometer for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~148 | C-3 |

| ~133 | C-4 |

| ~131 | C-1 |

| ~122 | C-5 |

| ~120 | C-6 |

| ~118 | C-2 |

| ~52 | -OCH₃ |

Interpretation:

-

The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field (~166 ppm).

-

The aromatic carbons will resonate in the region of 110-150 ppm. The carbons directly attached to the electronegative chlorine (C-4) and nitrogen (C-3) atoms will have their chemical shifts significantly influenced.

-

The methyl carbon of the ester group will appear at the highest field (~52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Key IR Absorption Bands:

A vapor phase IR spectrum is available for this compound.[1] The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretching (amino group) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600 | Medium | N-H bending (amino group) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Strong | C-Cl stretching |

Interpretation:

-

The presence of the amino group is confirmed by the N-H stretching bands in the 3400-3200 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹.

-

The strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester functional group.

-

The aromatic nature of the compound is indicated by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

The C-O stretching of the ester and the C-Cl stretching will also give rise to strong absorption bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Mass Spectrum Data:

The GC-MS data for this compound shows a molecular ion peak at m/z 185, which corresponds to the molecular weight of the compound (C₈H₈ClNO₂).[1] The presence of a chlorine atom is indicated by the isotopic peak at m/z 187, with an intensity of approximately one-third of the molecular ion peak.

Major Fragmentation Peaks:

| m/z | Ion Structure |

| 185 | [M]⁺ |

| 154 | [M - OCH₃]⁺ |

| 109 | [M - COOCH₃ - Cl]⁺ |

Fragmentation Pathway:

Figure 2: Proposed fragmentation pathway for this compound.

Interpretation:

-

The molecular ion peak at m/z 185 confirms the molecular weight of the compound.

-

The peak at m/z 154 results from the loss of a methoxy radical (•OCH₃) from the molecular ion.

-

The peak at m/z 109 can be attributed to the further loss of a carbon monoxide molecule and a chlorine radical from the fragment at m/z 154.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic characterization of this compound. While experimental ¹H and ¹³C NMR data were not available, predictions based on analogous structures offer valuable insights into the expected spectral features. The available IR and MS data confirm the presence of the key functional groups and the molecular weight of the compound. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chemical intermediate. A self-validating system of analysis relies on the consistency of data across these different spectroscopic techniques, and the information presented here provides a robust framework for such validation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 593055, this compound. [Link]

Sources

"Methyl 3-amino-4-chlorobenzoate" molecular structure and IUPAC name

An In-Depth Technical Guide to Methyl 3-amino-4-chlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its core molecular characteristics, synthesis protocols, and critical applications, grounding all information in authoritative data to support advanced research and development endeavors.

Section 1: Chemical Identity and Molecular Structure

This compound is a substituted aromatic compound belonging to the aminobenzoate ester family. Its unique arrangement of functional groups—an amine, a chlorine atom, and a methyl ester on a benzene ring—makes it a versatile building block in organic synthesis.

IUPAC Name and Core Identifiers

The compound is systematically named This compound according to IUPAC nomenclature.[1] Its key identifiers are summarized below for unambiguous reference in research and procurement.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 40872-87-5 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [1][3][4] |

| Molecular Weight | 185.61 g/mol | [1][3][4] |

| Synonyms | 3-Amino-4-chlorobenzoic acid methyl ester | [3][5] |

| InChIKey | LOCJPOYKBUUVKU-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure consists of a central benzene ring. The methyl ester group (-COOCH₃) defines the parent benzoate structure and is located at position 1. The amino group (-NH₂) is at position 3, and the chlorine atom (-Cl) is at position 4. This specific substitution pattern dictates its reactivity and utility in further chemical modifications.

Caption: 2D structure of this compound.

Section 2: Physicochemical & Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is fundamental for its application in experimental settings, including reaction monitoring and quality control.

Physical Properties

This compound is typically a solid at room temperature with limited solubility in water but good solubility in common organic solvents.[2]

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Melting Point | 81 - 85 °C | [5] |

| Boiling Point | 292.1 °C at 760 mmHg | [2] |

| Density | 1.311 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [2] |

Spectroscopic Profile

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity. Key spectral features are outlined below.

| Technique | Key Data / Peaks | Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons, an amine (NH₂) singlet, and a methyl (CH₃) singlet. | Confirms the presence and distinct chemical environments of all proton-containing functional groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (with distinct shifts due to substituents), and the methyl carbon. | Verifies the carbon backbone and the presence of the ester functionality. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-Cl stretching, and aromatic C-H and C=C bonds. | Identifies the key functional groups present in the molecule. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (185.61 g/mol ), along with characteristic fragmentation patterns. | Confirms the molecular weight and provides evidence for the structural arrangement. |

Note: Specific peak shifts and coupling constants can be found in spectral databases such as ChemicalBook.[6]

Section 3: Synthesis and Mechanism

The most direct and common route for preparing this compound is the esterification of its corresponding carboxylic acid, 3-Amino-4-chlorobenzoic acid.

Primary Synthetic Route: Fischer Esterification

This synthesis is a classic example of Fischer esterification, where the carboxylic acid reacts with an alcohol (methanol) in the presence of an acid catalyst.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard, high-yield esterification procedure for a structurally similar compound, providing a reliable method for laboratory synthesis.[7]

Materials:

-

3-Amino-4-chlorobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Amino-4-chlorobenzoic acid (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of acid). Place the flask in an ice bath to cool.

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the cooled solution. The addition is exothermic and should be performed with caution.

-

Reaction: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Neutralization & Extraction: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Mechanistic Causality

The use of a strong acid catalyst is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium; therefore, using excess methanol and removing water as it forms (which is facilitated by the dehydrating nature of H₂SO₄) drives the reaction toward the formation of the ester product.

Section 4: Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate in several high-value chemical industries.

-

Pharmaceutical Synthesis: This compound serves as a crucial starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed or converted to an amide. The chloro-substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions. While direct applications are proprietary, the scaffold is of high interest. For instance, the closely related isomer, 4-amino-3-chloro benzoate ester, has been used to develop novel derivatives that act as Epidermal Growth Factor Receptor (EGFR) inhibitors for potential cancer therapies.[8][9][10] This highlights the value of the amin-chloro-benzoate framework in medicinal chemistry.

-

Proteomics Research: The compound is listed as a product for proteomics research, where it may be used as a building block for creating specific probes, tags, or cross-linking agents for studying protein interactions and functions.[4]

-

Dye and Pigment Industry: Aromatic amines are foundational components in the synthesis of azo dyes and other pigments.[2] The specific substitution pattern on this molecule can be used to tune the color and stability of resulting dye molecules.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Hazard Identification

The compound is associated with several GHS hazard classifications.[1]

| Hazard Class | GHS Statement | Precaution |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye and face protection. |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | Avoid ingestion, skin contact, and inhaling dust. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use only in a well-ventilated area. |

Recommended Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Al-fatlawi, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

-

Al-fatlawi, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Retrieved from [Link]

-

Al-fatlawi, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

- 1. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS 40872-87-5 | this compound - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 40872-87-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound(40872-87-5) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-amino-4-chlorobenzoate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-amino-4-chlorobenzoate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is a substituted aromatic ester with the chemical formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1][2] It typically presents as a colorless to pale yellow crystalline solid.[3] This compound serves as a crucial intermediate in organic synthesis, finding wide application in the development of pharmaceuticals, pesticides, and dyes.[2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in fundamental chemical principles and supported by detailed experimental protocols for its quantitative determination.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

Molecular Structure Analysis: The structure of this compound features several key functional groups that dictate its overall polarity and potential for interaction with solvents:

-

Benzene Ring: A non-polar, hydrophobic core.

-

Ester Group (-COOCH₃): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Amino Group (-NH₂): A polar group that can both donate and accept hydrogen bonds, significantly influencing solubility in protic solvents.

-

Chlorine Atom (-Cl): An electronegative atom that introduces a dipole moment, contributing to the molecule's overall polarity.

The combination of these groups results in a molecule of moderate polarity. While the hydrocarbon ring is non-polar, the presence of the ester, amino, and chloro groups allows for significant interaction with polar solvents. Esters with shorter carbon chains tend to be more soluble in polar solvents than their longer-chain counterparts.[6][7]

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents will interact favorably with the polar functional groups of the molecule. Protic solvents (e.g., alcohols) can form hydrogen bonds with the amino and ester groups, enhancing solubility.[8] Aprotic polar solvents (e.g., acetone, ethyl acetate) will engage in dipole-dipole interactions. Non-polar solvents (e.g., hexane, toluene) are expected to be poor solvents due to their inability to effectively solvate the polar regions of the molecule.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the additional thermal energy helps overcome the lattice energy of the solid and facilitates the dissolution process.

-

Hydrogen Bonding: The ability of the amino group to donate hydrogen bonds and the carbonyl oxygen of the ester to accept them is a critical factor for high solubility in solvents like ethanol and methanol.[7][8]

Solubility Profile of this compound

Based on its molecular structure and available data, this compound is known to be almost insoluble in water but soluble in several common organic solvents.[2] The following table summarizes its expected qualitative solubility.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble / Very Low | The large non-polar benzene ring dominates, limiting solubility despite the presence of polar groups.[2] |

| Ethanol | Polar Protic | Soluble | Favorable hydrogen bonding and dipole-dipole interactions with the ester and amino groups.[2] |

| Methanol | Polar Protic | Soluble | Similar to ethanol, strong hydrogen bonding potential. |

| Dichloromethane | Polar Aprotic | Soluble | Strong dipole-dipole interactions effectively solvate the molecule.[2] |

| Acetone | Polar Aprotic | Soluble | Good dipole-dipole interactions with the polar functional groups. |

| Ethyl Acetate | Polar Aprotic | Soluble | "Like dissolves like" principle applies, as both are esters and share similar polarities. |

| Diethyl Ether | Slightly Polar | Soluble | Capable of acting as a hydrogen bond acceptor with the amino group.[9] |

| Toluene | Non-polar | Sparingly Soluble | The non-polar benzene ring of toluene can interact with the aromatic ring of the solute via pi-stacking, but it is a poor solvent for the polar functional groups. |

| Hexane | Non-polar | Insoluble | Lacks the ability to form favorable interactions with the polar parts of the molecule. |

Experimental Protocol: Quantitative Solubility Determination by UV-Vis Spectroscopy

To ensure accuracy and reproducibility, a quantitative determination of solubility is essential. The following protocol outlines a robust method using UV-Visible Spectroscopy, a technique valued for its speed and reliability in quantitative analysis.[10][11] This protocol is a self-validating system, as it relies on a carefully prepared calibration curve.

Part 1: Preparation of a Standard Calibration Curve

Causality: A calibration curve is essential to establish a linear relationship between the absorbance of light by the compound and its concentration. This relationship, governed by the Beer-Lambert Law, allows for the accurate determination of the concentration of an unknown sample.

Methodology:

-

Prepare a Stock Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask using a suitable solvent in which it is highly soluble (e.g., ethanol). This creates a stock solution of approximately 1 mg/mL.

-

Determine Maximum Wavelength (λmax): Dilute a small portion of the stock solution and scan it across the UV spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements must be performed at this wavelength to ensure maximum sensitivity.

-

Create Serial Dilutions: Prepare a series of at least five standard solutions by accurately diluting the stock solution. For example, pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent. This will create standards with known concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot the Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a trustworthy calibration.

Part 2: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: This method determines the thermodynamic solubility by allowing the system to reach equilibrium, ensuring that the solvent is fully saturated with the solute.[5][12] Agitation for an extended period (e.g., 24 hours) is critical to achieve this equilibrium state.

Methodology:

-

Prepare a Slurry: Add an excess amount of this compound (e.g., 50-100 mg) to a sealed vial containing a known volume (e.g., 5 mL) of the desired organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixture for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, filter the supernatant through a 0.45 µm syringe filter. This step is critical to avoid artificially high readings from scattered light.[13]

-

Dilution and Measurement: Accurately dilute the clear, saturated filtrate with the same solvent to bring its concentration within the linear range of the previously established calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Workflow Visualization

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for quantitative solubility determination via UV-Vis spectroscopy.

References

-

This compound | C8H8ClNO2 | CID 593055 . PubChem. [Link]

-

Spectroscopic Techniques . Solubility of Things. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Course Hero. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Grossmont College. [Link]

-

This compound . ChemBK. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . YouTube. [Link]

-

Methyl 4-Amino-3-chlorobenzoate | C8H8ClNO2 | CID 1515284 . PubChem. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . Austin Community College. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . ACS Publications. [Link]

-

Solubility of Organic Compounds . University of Calgary. [Link]

-

Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility . ResearchGate. [Link]

- Method for determining solubility of a chemical compound.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . SlideShare. [Link]

-

Esters: Structure, Properties, and Reactions . Solubility of Things. [Link]

-

an introduction to esters . Chemguide. [Link]

-

Properties of Esters . Chemistry LibreTexts. [Link]

-

factors affecting solubility: Topics . Science.gov. [Link]

-

What are the physical properties of esters and how do they differ from other organic compounds? . TutorChase. [Link]

Sources

- 1. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 40872-87-5 [amp.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [wap.guidechem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmatutor.org [pharmatutor.org]

- 13. researchgate.net [researchgate.net]

A-Scientist's-Guide-to-Methyl-3-amino-4-chlorobenzoate-An-Essential-Intermediate-in-Modern-Drug-Discovery

Abstract

Methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5) is a deceptively simple aromatic compound whose strategic placement of amino, chloro, and methyl ester functional groups makes it a highly valuable and versatile intermediate in synthetic organic chemistry.[1] This guide provides an in-depth analysis of its synthesis, key reactive properties, and critical applications, particularly in the development of targeted therapeutics. We will explore the causal factors behind common synthetic and derivatization protocols, offering field-proven insights for researchers, chemists, and drug development professionals. The aim is to furnish a comprehensive technical resource that bridges theoretical chemistry with practical laboratory application.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate chess game of multi-step pharmaceutical synthesis, the choice of starting materials and intermediates is paramount. This compound emerges as a key player, not due to inherent biological activity, but because of its pre-configured chemical functionalities. The molecule, a substituted aminobenzoate, offers three distinct reaction sites:

-

The Amino Group (-NH2): A versatile nucleophile, readily available for acylation, amidation, and diazotization reactions. Its position at C3 is crucial for building specific molecular scaffolds.

-

The Chlorine Atom (-Cl): A halogen that can participate in various cross-coupling reactions or be a target for nucleophilic aromatic substitution, enabling the introduction of complex moieties.

-

The Methyl Ester Group (-COOCH3): Provides a handle for hydrolysis to the corresponding carboxylic acid or conversion into amides, offering another axis for molecular elaboration.

This trifecta of reactivity, arranged in a specific ortho/meta relationship, makes it an ideal precursor for constructing the core structures of numerous active pharmaceutical ingredients (APIs), particularly in oncology and inflammation.

Physicochemical & Safety Profile

A thorough understanding of a compound's physical and safety properties is the foundation of sound experimental design.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 40872-87-5 | [2] |

| Molecular Formula | C8H8ClNO2 | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Appearance | Pale lemon/gold crystalline powder | [3] |

| Melting Point | 83 °C | [3] |

| Boiling Point | 292.1±20.0 °C (Predicted) | [3] |

| Density | 1.311±0.06 g/cm3 (Predicted) | [3] |

| pKa | 1.51±0.10 (Predicted) | [3] |

Safety & Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements: GHS classifications indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] Some reports also note it may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability.[3]

Synthesis Strategies: From Nitroaromatics to a Key Intermediate

The most prevalent and industrially viable route to this compound begins with its nitro-analogue, Methyl 4-chloro-3-nitrobenzoate.[6] This strategy is rooted in the robust and well-understood chemistry of nitro group reduction.

Core Synthesis Pathway

The synthesis is a two-step process:

-

Esterification: Conversion of 4-chloro-3-nitrobenzoic acid to its methyl ester.

-

Reduction: Selective reduction of the nitro group to an amine.

Caption: Common synthetic route to this compound.

Detailed Protocol & Mechanistic Insights

Step 1: Fischer Esterification of 4-Chloro-3-nitrobenzoic Acid

This classic acid-catalyzed reaction is efficient for converting the carboxylic acid to its methyl ester.

-

Protocol:

-

Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in anhydrous methanol (5-10 volumes).[7]

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst.[7]

-

Heat the mixture to reflux and maintain for several hours (e.g., 12-17 hours) until TLC or HPLC analysis shows complete consumption of the starting material.[3][7]

-

Cool the mixture to room temperature. A precipitate of the product, Methyl 4-chloro-3-nitrobenzoate, often forms.[7]

-

Isolate the product by filtration, wash with cold methanol and hexane to remove residual acid and impurities, and dry under vacuum.[7]

-

-

Expertise & Causality:

-

Why Sulfuric Acid? It acts as a proton source to activate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, shifting the equilibrium towards the product side.

-

Why Anhydrous Methanol? The presence of water would promote the reverse reaction (hydrolysis of the ester), reducing the overall yield.

-

Why Reflux? The increased temperature accelerates the reaction rate for this equilibrium-controlled process.

-

Step 2: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of an ester and a halogen is a critical step.

-

Protocol (Using Iron/Acetic Acid):

-

To a mixture of iron powder (3-5 equivalents) in a solvent system like ethanol/water/acetic acid, add Methyl 4-chloro-3-nitrobenzoate (1 equivalent).

-

Heat the mixture (reflux or sonication) for 1-3 hours. The reaction is often exothermic.

-

Monitor the reaction by TLC. Upon completion, cool the mixture.

-

Filter the reaction mixture to remove iron salts.

-

Make the filtrate basic with an aqueous solution of sodium hydroxide or sodium bicarbonate to precipitate any remaining iron ions and neutralize the acid.[8]

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

-

Trustworthiness & Self-Validation: The crude product should be analyzed for purity (HPLC). If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a high-purity crystalline solid.

-

Alternative Methods: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is another common and often cleaner method, yielding quantitative results.[8] However, it requires specialized equipment (hydrogenator) and careful handling of the pyrophoric catalyst.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The true value of this compound is realized in its role as a precursor to complex heterocyclic systems found in modern targeted therapies. A prominent example is its use in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, a class of anticancer agents.[9][10][11]

Workflow: Synthesis of a Benzamide Core for TRK Inhibitors

The amino group of this compound is typically acylated to form a benzamide, which serves as a central scaffold.

Caption: Conversion to a core structure for kinase inhibitors.

-

Expertise & Causality:

-

Ester Hydrolysis: The methyl ester is first saponified using a base like sodium hydroxide (NaOH) to yield the sodium carboxylate salt.[12] Subsequent acidification with an acid like HCl protonates the carboxylate and the amino group, precipitating the zwitterionic 3-amino-4-chlorobenzoic acid.[5][12] This step is necessary because direct amidation of the ester with a substituted aniline is often sluggish.

-

Amide Coupling: The resulting carboxylic acid is "activated" to make it more reactive towards the amine. This is commonly achieved by converting it to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with a desired substituted aniline to form the stable amide bond, creating the core of the inhibitor.[13]

-

This benzamide scaffold is a key feature in many kinase inhibitors, where the specific substitutions on the aniline ring are tailored to fit into the ATP-binding pocket of the target kinase, such as TrkA.[11][14]

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry. Its value is derived from its predictable reactivity and the strategic orientation of its functional groups, which allows for the efficient and controlled construction of complex molecular architectures. A deep understanding of its synthesis, handling, and reaction pathways, as detailed in this guide, empowers researchers to leverage this building block effectively in the pursuit of novel therapeutics. The protocols and mechanistic insights provided herein serve as a self-validating framework for its practical application in the laboratory.

References

-

PubChem. this compound | C8H8ClNO2 | CID 593055. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-Amino-3-chlorobenzoate | C8H8ClNO2 | CID 1515284. National Center for Biotechnology Information. [Link]

- Google Patents.CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Chlorobenzoate: A Key Intermediate for Pharmaceutical Synthesis.[Link]

-

PubChem. Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

-

PubChem. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797. National Center for Biotechnology Information. [Link]

-

ResearchGate. Methyl 4-chloro-3-nitrobenzoate.[Link]

-

Taylor & Francis Online. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.[Link]

-

PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.[Link]

-

PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.[Link]

-

Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.[Link]

- Google Patents.CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.[Link]

- Google Patents.CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

- Google Patents.US11969472B2 - Tropomyosin receptor kinase (TRK)

-

Semantic Scholar. Research progress of TRK inhibitors and their structure-activity relationship.[Link]

- Google Patents.US9914736B2 - TrKA kinase inhibitors, compositions and methods thereof.

- Google Patents.WO2015039333A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.

- Google Patents.WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF.

Sources

- 1. CAS 40872-87-5 | this compound - Synblock [synblock.com]

- 2. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 40872-87-5 [amp.chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. US11969472B2 - Tropomyosin receptor kinase (TRK) degradation compounds and methods of use - Google Patents [patents.google.com]

- 10. Research progress of TRK inhibitors and their structure-activity relationship. | Semantic Scholar [semanticscholar.org]

- 11. US9914736B2 - TrKA kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]

- 12. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]

- 13. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 14. WO2015039333A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of Methyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis, requires meticulous handling and a comprehensive understanding of its safety profile. This guide, intended for laboratory and drug development professionals, moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, scientifically-grounded perspective on its safe utilization. By understanding the "why" behind safety protocols, researchers can foster a more robust safety culture and mitigate risks effectively.

Chemical and Physical Identity: The Foundation of Safety

A thorough understanding of a chemical's physical and chemical properties is the first step in a sound risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment (PPE).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40872-87-5 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 83 °C | |

| Boiling Point | 292.1 °C at 760 mmHg | |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [4] |

The crystalline nature of this compound at room temperature indicates that the primary route of exposure during handling is likely through inhalation of dust particles or direct skin contact. Its limited water solubility has implications for decontamination and disposal procedures.

Hazard Identification and GHS Classification: Understanding the Risks

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is crucial for implementing appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [1][2] |

The "Warning" signal word associated with this compound underscores the need for caution.[2] The primary hazards are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The amino and chloro functional groups on the aromatic ring contribute to its reactivity and potential for biological interaction.

Safe Handling and Storage: Proactive Risk Mitigation

The key to working safely with this compound lies in a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[6] This is to minimize the concentration of airborne particles and prevent respiratory irritation.

-

Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are essential in any area where this chemical is handled. In the event of accidental contact, immediate flushing is critical to minimizing injury.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement for eye protection.[3] When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothing and prevent the spread of contamination.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Experimental Workflow: Safe Weighing and Transfer of this compound

Caption: Workflow for the safe weighing and transfer of this compound.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. While specific incompatibility data is limited, the amino group can react with acids and the ester group can be hydrolyzed by strong bases.

-

Store away from heat and sources of ignition.

First Aid and Emergency Procedures: A Plan for the Unexpected

Despite the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Toxicological and Ecological Considerations: Beyond Immediate Hazards

While acute toxicity data is limited to the "harmful if swallowed" classification, the structure of this compound suggests that it should be handled with the respect due to a potentially bioactive molecule. Aromatic amines and halogenated compounds can have long-term health and environmental effects.

-

Toxicological Data: To the best of current knowledge, specific LD50 data for this compound is not available in publicly accessible databases. However, the GHS classification indicates a moderate level of acute oral toxicity. The irritant effects are likely due to the chemical's ability to react with biological macromolecules in the skin, eyes, and respiratory tract.

Stability and Reactivity: Understanding Chemical Behavior

-

Stability: this compound is stable under recommended storage conditions.[10]

-

Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8] This is a critical consideration for fire safety.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Disposal Considerations: Responsible Stewardship

Proper disposal of this compound and its containers is essential to protect both human health and the environment.

-

Waste Disposal: This material should be disposed of as hazardous waste.[6] Disposal must be in accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter sewers or waterways.

-

Container Disposal: Empty containers should be treated as hazardous waste, as they may retain product residue. Triple-rinse the container with a suitable solvent, and dispose of the rinsate as hazardous waste.

Logical Flow: From Hazard Identification to Safe Disposal

Caption: Logical progression from understanding the hazards to responsible disposal.

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a matter of following a checklist; it is a dynamic process of risk assessment, control implementation, and preparedness. For researchers and professionals in drug development, a deep understanding of the chemical's properties and potential hazards is paramount. By integrating the principles outlined in this guide into daily laboratory practice, a culture of safety can be cultivated, ensuring the well-being of personnel and the protection of the environment.

References

-

Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2014, January 2). Material Safety Data Sheet: this compound. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Glove permeation of chemicals: The state of the art of current practice, Part 1. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-Amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

-

SHOWA Gloves. (n.d.). CHEMICAL PERMEATION GUIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]

-

ACS Publications. (n.d.). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. Retrieved from [Link]

-

Scilit. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]

-

MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Effects of substituent position on aminobenzoate relaxation pathways in solution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 3-amino-4-chlorobenzoic acid methylester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8ClNO2, 500 grams. Retrieved from [Link]

-

PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

Sources

- 1. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 5. Methyl 4-Amino-3-chlorobenzoate | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of Methyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-chlorobenzoate is a key chemical intermediate, valued for its utility in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both an amino and a chloro substituent on a benzoate core, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the primary reaction mechanisms and kinetic considerations associated with this versatile compound, with a focus on its synthesis via Fischer esterification and subsequent functionalization through Sandmeyer and Suzuki-Miyaura coupling reactions. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the factors governing reaction outcomes.

I. Synthesis of this compound via Fischer Esterification

The most common and direct route to this compound is the Fischer esterification of its parent carboxylic acid, 3-amino-4-chlorobenzoic acid. This acid-catalyzed condensation reaction with methanol is an equilibrium process, and understanding its mechanism and kinetics is crucial for optimizing yield and purity.

Mechanism of Fischer Esterification

Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄ or HCl), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[1]

Kinetics and Reaction Optimization

The rate of Fischer esterification is influenced by several factors, including temperature, catalyst concentration, and the concentration of reactants.[2] The reaction follows second-order kinetics, being first-order in both the carboxylic acid and the alcohol under catalytic conditions. However, since the alcohol (methanol) is often used in large excess as the solvent, the reaction can be treated as a pseudo-first-order reaction with respect to the carboxylic acid.[2]